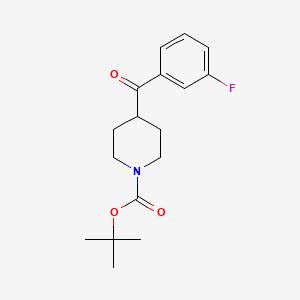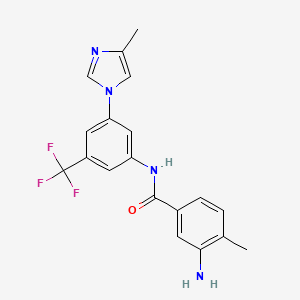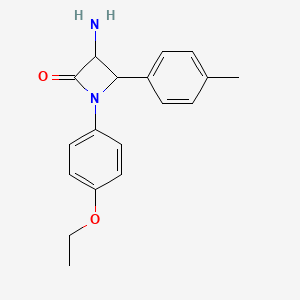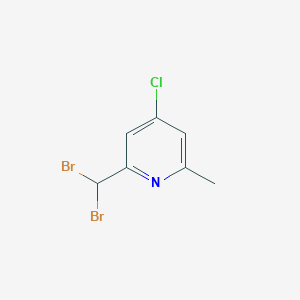![molecular formula C15H15ClFNO2 B11832986 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B11832986.png)
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline is an organic compound with the molecular formula C15H15ClFNO2 This compound is characterized by the presence of chloro, fluoro, and dimethoxyphenyl groups attached to an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3,4-dimethoxybenzaldehyde, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Halogenation: The amine group is then subjected to halogenation to introduce the chloro and fluoro substituents.
Coupling Reaction: Finally, the halogenated intermediate is coupled with an appropriate aniline derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: This compound shares similar structural features but differs in the presence of an ethyl and methyl group.
3-chloro-N-(4-methoxyphenyl)propanamide: Another structurally related compound with a methoxyphenyl group.
Uniqueness
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline is unique due to the combination of chloro, fluoro, and dimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C15H15ClFNO2 |
|---|---|
Molekulargewicht |
295.73 g/mol |
IUPAC-Name |
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline |
InChI |
InChI=1S/C15H15ClFNO2/c1-19-14-6-3-10(7-15(14)20-2)9-18-11-4-5-13(17)12(16)8-11/h3-8,18H,9H2,1-2H3 |
InChI-Schlüssel |
SWORHJLUCJUFIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)F)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)

![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)
![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)







![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)

